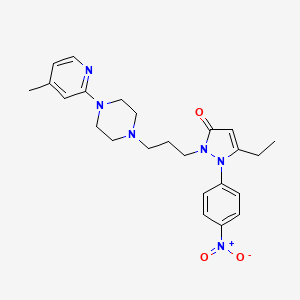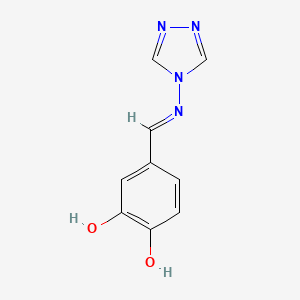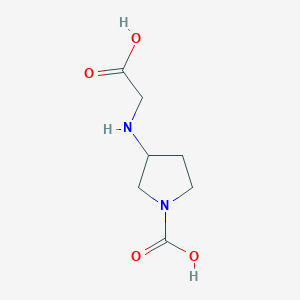![molecular formula C25H38NP B12892962 2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine is a complex organic compound known for its unique structural properties and reactivity. This compound is often utilized in various chemical reactions, particularly in the field of catalysis, due to its sterically bulky phosphine ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine typically involves the reaction of phenylphosphoric acid with dimethoxybromobenzene under alkaline conditions, followed by heating to obtain the target product . The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound is known for its reactivity in substitution reactions, particularly in forming carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, alkyl halides, and strong bases. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products
The major products formed from these reactions include various phosphine derivatives and substituted biphenyl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of novel drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine involves its role as a ligand in catalysis. The compound forms complexes with transition metals, facilitating various catalytic processes. The steric bulk of the phosphine ligand enhances the selectivity and efficiency of these reactions by stabilizing the transition state and reducing side reactions .
Comparison with Similar Compounds
Similar Compounds
2-(Di-tert-butylphosphino)biphenyl: Known for its use in similar catalytic applications.
tBuXPhos: Another bulky phosphine ligand used in cross-coupling reactions.
tBuBrettPhos: Utilized in organic synthesis and OLED materials.
Uniqueness
2’-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1’-biphenyl]-2-amine stands out due to its specific structural features that provide enhanced steric hindrance, making it particularly effective in selective catalytic processes. Its unique combination of phosphine and biphenyl moieties allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C25H38NP |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(2-ditert-butylphosphanylphenyl)-N,N-dimethyl-3-propan-2-ylaniline |
InChI |
InChI=1S/C25H38NP/c1-18(2)19-15-13-16-21(26(9)10)23(19)20-14-11-12-17-22(20)27(24(3,4)5)25(6,7)8/h11-18H,1-10H3 |
InChI Key |
LAYZVYGMGZLNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


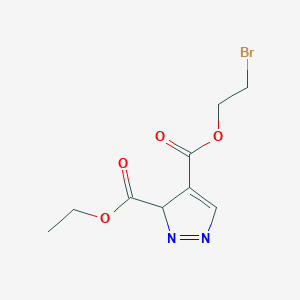


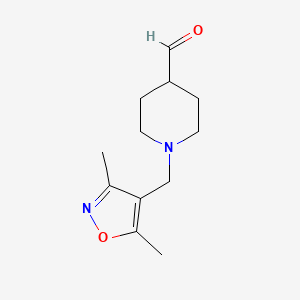

![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)

![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
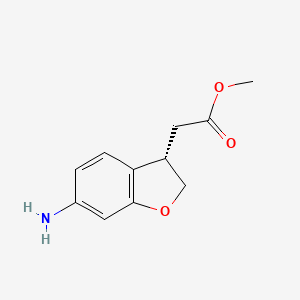
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)

